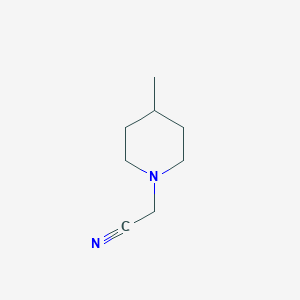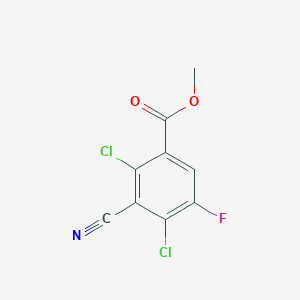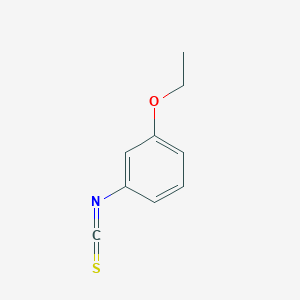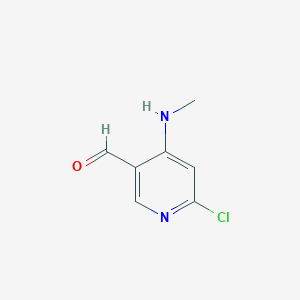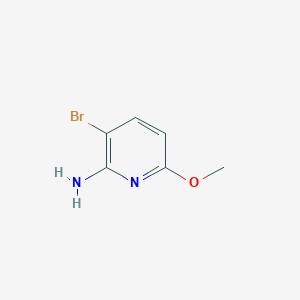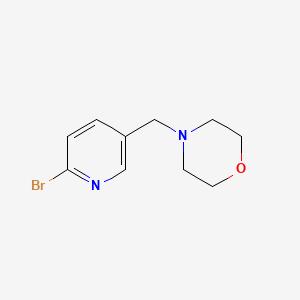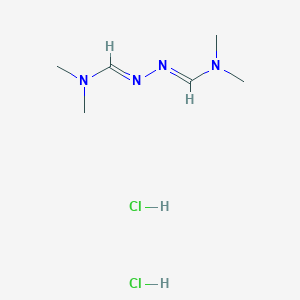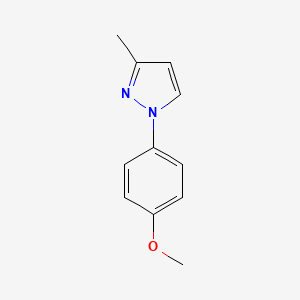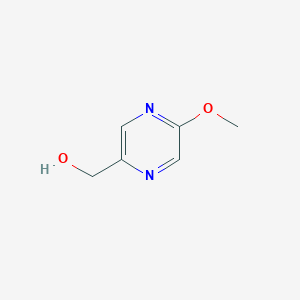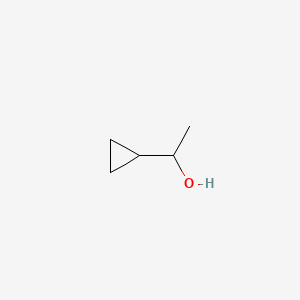
1-Cyclopropylethanol
Overview
Description
1-Cyclopropylethanol is an organic compound with the molecular formula C₅H₁₀O . It is a colorless liquid with a characteristic odor and is known for its unique cyclopropyl group attached to an ethanol moiety.
Preparation Methods
1-Cyclopropylethanol can be synthesized through several methods:
-
Reduction of Cyclopropyl Ketones: : One common method involves the reduction of cyclopropyl ketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions and yields this compound as the primary product .
-
Grignard Reaction: : Another method involves the reaction of cyclopropylmagnesium bromide with formaldehyde, followed by hydrolysis. This method is widely used in organic synthesis to prepare alcohols from alkyl halides .
-
Industrial Production: : On an industrial scale, this compound can be produced through catalytic hydrogenation of cyclopropyl carboxylic acid derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Cyclopropylethanol undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to cyclopropyl carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions .
-
Reduction: : The compound can be reduced to cyclopropylmethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) .
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) .
-
Esterification: : It can react with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by acid catalysts such as sulfuric acid (H₂SO₄) .
Scientific Research Applications
1-Cyclopropylethanol has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis to prepare various cyclopropyl-containing compounds. Its unique structure makes it valuable for studying ring strain and reactivity .
-
Biology: : In biological research, this compound is used to study the effects of cyclopropyl groups on biological systems. It serves as a model compound for investigating the metabolism and toxicity of cyclopropyl-containing drugs .
-
Medicine: : The compound is explored for its potential therapeutic applications. Its derivatives are studied for their antimicrobial and anticancer properties .
-
Industry: : In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Cyclopropylethanol involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites. This inhibition can affect metabolic pathways and cellular processes .
-
Receptor Binding: : this compound can bind to specific receptors in biological systems, modulating their activity and leading to physiological effects .
-
Reactive Intermediates: : During its metabolism, this compound can form reactive intermediates that interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
1-Cyclopropylethanol can be compared with other similar compounds to highlight its uniqueness:
-
Cyclopropylmethanol: : Both compounds contain a cyclopropyl group, but this compound has an additional hydroxyl group on the ethanol moiety, making it more reactive in certain chemical reactions .
-
Cyclopropylcarbinol: : Similar to this compound, cyclopropylcarbinol has a cyclopropyl group attached to a hydroxyl group. the position of the hydroxyl group differs, leading to variations in reactivity and applications .
-
Cyclopropylamine: : This compound contains a cyclopropyl group attached to an amine group. While it shares some structural similarities with this compound, its chemical properties and applications differ significantly .
Properties
IUPAC Name |
1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870767 | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-42-4 | |
| Record name | 1-Cyclopropylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-methylcyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


